Ethyl 1-aminopiperidine-4-carboxylate

Description

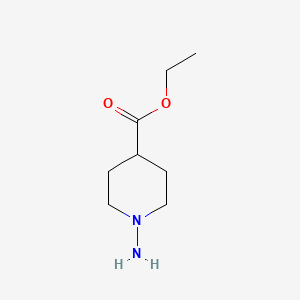

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-aminopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-3-5-10(9)6-4-7/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABIHSXDHLUMBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693248 | |

| Record name | Ethyl 1-aminopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6241-81-2 | |

| Record name | Ethyl 1-aminopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminopiperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Research Trajectories for Ethyl 1 Aminopiperidine 4 Carboxylate and Its Analogues

Established Synthetic Pathways for Aminopiperidine-Carboxylate Scaffolds

Traditional methods for synthesizing aminopiperidine esters rely on robust and well-documented chemical transformations. These pathways often involve the use of piperidone precursors, nucleophilic substitution reactions, and multi-step sequences starting from simpler cyclic amides.

Reductive amination is a cornerstone for the formation of carbon-nitrogen bonds and is widely used to synthesize amines from carbonyl compounds. researchgate.netlibretexts.org This two-part process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org In the context of this compound synthesis, a suitable piperidone precursor, such as Ethyl 4-oxopiperidine-1-carboxylate, serves as the starting material. lgcstandards.com

The reaction is typically carried out as a one-pot procedure where the piperidone, an ammonia (B1221849) source (or a protected amine), and a reducing agent are combined. researchgate.net Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation because it is mild and selective for the iminium ion over the ketone, minimizing the formation of alcohol byproducts. mdpi.com This method is a key approach for C-N bond formation in the pharmaceutical industry. researchgate.net A general procedure involves dissolving the ketone and an amine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent. mdpi.com

| Precursor | Amine Source | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzyl-4-piperidone | n-Octylamine | Sodium triacetoxyborohydride | 1-Benzyl-N-octylpiperidin-4-amine | 60% | mdpi.com |

| Generic Ketone | Generic Amine | Sodium cyanoborohydride | Substituted Amine | Varies | libretexts.org |

| Various Aldehydes/Ketones | Ammonia/Primary/Secondary Amines | Various (e.g., H₂/Catalyst, NaBH₃CN) | Primary/Secondary/Tertiary Amines | Varies | researchgate.net |

Nucleophilic substitution reactions are fundamental in organic synthesis for introducing functional groups onto a molecular scaffold. nih.gov In the synthesis of piperidine (B6355638) derivatives, these reactions can be employed to install the required amino group or to construct the heterocyclic ring itself.

One synthetic strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone, such as a dihydropyridinone, to form a substituted piperidone. nih.gov This intermediate can then undergo further transformations. For instance, a Wittig reaction can be used to introduce a carbon chain, which is subsequently converted into an aminoethyl group. The final steps typically involve the reduction of an ester or another functional group to an alcohol, its conversion to a better leaving group like a mesylate, and subsequent nucleophilic substitution with an amine (e.g., benzylamine) to yield the target aminopiperidine derivative. nih.gov Another approach involves the direct hydrogenation of pyridine (B92270) precursors over a catalyst, though this often requires harsh conditions. nih.govwikipedia.org

| Starting Material | Key Reaction Steps | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Dihydropyridin-4(1H)-one | Conjugate Addition, Wittig Reaction | Phenylboronic acid, Wittig reagent | Piperidine with C₂ side chain | nih.gov |

| Ester intermediate | Reduction, Mesylation, Nucleophilic Substitution | LiAlH₄, MsCl, Benzylamine | 4-(2-Aminoethyl)piperidine derivative | nih.gov |

| Substituted Pyridinium Ions | Nucleophilic Aromatic Substitution (SNAr) | Piperidine | Substituted Piperidinyl-Pyridinium | nih.gov |

Complex molecules are often built through multi-step synthetic sequences starting from readily available and simpler precursors. Piperidine-4-carboxamide is one such starting material that can be converted to 4-aminopiperidine (B84694) derivatives through a series of well-established reactions. google.com

A common pathway involves an initial N-protection step, for example, using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form 1-Boc-4-piperidinecarboxamide. google.com This is followed by a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide (B78521), to form an isocyanate intermediate, which is then hydrolyzed to the amine. google.com The resulting product, 1-Boc-4-aminopiperidine, can then be deprotected or further functionalized as needed. This method provides a reliable route to the 4-aminopiperidine core structure.

A specific patented procedure describes the synthesis of 1-Boc-4-aminopiperidine from 4-piperidinecarboxamide in a two-step process:

Boc Protection: 4-Piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) to yield 1-Boc-4-piperidinecarboxamide. google.com

Hofmann Rearrangement: The resulting amide is treated with bromine in a sodium hydroxide solution and heated to induce the rearrangement, affording 1-Boc-4-aminopiperidine after workup and crystallization. google.com

Advanced Synthetic Techniques and Strategic Development

To improve efficiency, yield, and environmental friendliness, modern synthetic chemistry has seen the development of advanced techniques. These include multicomponent reactions that build molecular complexity in a single step and the use of microwave energy to accelerate reaction rates.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid generation of diverse chemical libraries. nih.govnih.gov

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide product. nih.govyoutube.com This reaction is exceptionally modular and has a high atom economy, with water being the only byproduct. nih.gov The synthesis of 4-aminopiperidine-4-carboxylic acid scaffolds can be envisioned through an Ugi reaction. For example, a bifunctional starting material such as a piperidone-carboxylic acid could react with an amine, an isocyanide, and an internal acid group to construct the desired framework in a highly convergent manner. acs.org These reactions are valuable in combinatorial chemistry for creating libraries of drug-like molecules. researchgate.netresearchgate.net

| Reaction | Components | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Passerini Reaction (P-3CR) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | First isocyanide-based MCR; provides three points of diversity. | nih.gov |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide (Bis-amide) | High atom economy; water is the only byproduct; highly modular. | nih.govyoutube.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical reactions. tsijournals.com By using microwave irradiation to heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. tsijournals.commdpi.commdpi.com

The synthesis of various heterocyclic compounds, including piperidine derivatives, has benefited from this technology. mdpi.comnih.govresearchgate.net For instance, the Kabachnik–Fields reaction to produce α-aminophosphonates and the cyclocondensation reactions to form pyrazolines have been successfully performed under microwave irradiation, resulting in excellent yields in very short reaction times. nih.govshd-pub.org.rs The synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has also been shown to be more efficient under microwave conditions. tsijournals.com This technique is considered an environmentally friendly approach as it can reduce energy consumption and solvent use. mdpi.com

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Acetamide Derivative Synthesis | 2–3 hours | A few minutes | Moderate to good yields achieved | mdpi.com |

| Pyrrole Synthesis | 48 hours | 30 minutes | Yield increased from 23% to 86% (for one derivative) | mdpi.com |

| Kabachnik–Fields Reaction | Not specified | 10 minutes | High yields reported | nih.gov |

An in-depth analysis of the synthetic strategies for this compound and its structural analogs reveals a landscape of sophisticated chemical methodologies. The piperidine scaffold is a privileged structure in medicinal chemistry, necessitating robust and efficient synthetic routes. This article explores asymmetric synthesis for stereochemical control, the optimization of reaction conditions for improved yields, and industrial-scale production methods for related piperidine esters.

Advanced Characterization Methodologies in Research on Ethyl 1 Aminopiperidine 4 Carboxylate Analogues

Chromatographic Analysis for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of a synthesized compound and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method has been developed for the analysis of Ethyl 4-aminopiperidine-1-carboxylate monohydrochloride. sielc.com This method allows for the effective separation of the target compound from starting materials, by-products, and other impurities, making it an invaluable tool for quality control.

Table 4: Example HPLC Conditions for Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Application | Purity assessment, pharmacokinetic studies |

Information sourced from a method developed for the monohydrochloride salt of a related compound. sielc.com

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. It is frequently used to monitor the progress of a synthesis by observing the disappearance of starting material spots and the appearance of a product spot. By choosing an appropriate solvent system (eluent), a clear separation can be achieved, and the retention factor (Rƒ) can be calculated to aid in compound identification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For analogues of Ethyl 1-aminopiperidine-4-carboxylate, X-ray diffraction studies reveal crucial structural details. For instance, in the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the piperidine (B6355638) ring was confirmed to adopt a chair conformation. nih.govresearchgate.net The analysis also elucidates the orientation of substituents on the ring (axial vs. equatorial) and provides insight into the network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. nih.gov

Table 5: Crystallographic Data for a Representative Analogue (Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.345(3) |

| b (Å) | 22.384(6) |

| c (Å) | 10.435(3) |

| β (°) | 111.02(3) |

| Volume (ų) | 2252.0(11) |

| Z | 4 |

| Piperidine Ring Conformation | Chair |

Data obtained from the structural study of a complex quinolinyl analogue. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Ethyl 1 Aminopiperidine 4 Carboxylate Systems

Molecular Docking Studies for Elucidating Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for understanding how a ligand, such as Ethyl 1-aminopiperidine-4-carboxylate, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies targeting this compound are not extensively documented in publicly available literature, the principles of such studies can be applied to understand its potential interactions. The process would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. A relevant biological target would be selected based on the therapeutic area of interest. For instance, given the prevalence of the piperidine (B6355638) scaffold in inhibitors of enzymes like acetylcholinesterase (AChE), this could be a potential target.

Docking Simulation: Using software like AutoDock, the ligand would be placed in the binding site of the receptor, and various conformations and orientations would be explored. A scoring function would then be used to estimate the binding affinity for each pose.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group and the carbonyl oxygen of the ester are likely to act as hydrogen bond acceptors or donors, while the ethyl group and the piperidine ring could engage in hydrophobic interactions.

Derivatives of piperidine have been the subject of molecular docking studies, which can provide insights into how this compound might behave. For example, Schiff base derivatives of ethyl piperidine-1-carboxylate have been investigated for their inhibitory properties against α-glycosidase and acetylcholinesterase (AChE) researchgate.net. Such studies often reveal that the piperidine core provides a crucial scaffold for orienting functional groups within the active site of an enzyme researchgate.net.

Table 1: Plausible Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue in Enzyme |

| Hydrogen Bond | Amino Group (-NH2) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine, Threonine, Tyrosine |

| Hydrophobic | Ethyl Group (-CH2CH3) | Leucine, Isoleucine, Valine |

| Hydrophobic | Piperidine Ring | Phenylalanine, Tryptophan |

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound. The piperidine ring is known to adopt a chair conformation, and DFT can predict the precise bond lengths, bond angles, and dihedral angles of this conformation.

For a related compound, Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate, crystallographic data confirms the piperidine ring adopts a chair conformation nih.gov. DFT calculations on this compound would likely yield similar results, providing a detailed picture of its geometry. These calculations are often performed using a basis set such as B3LYP/6-311++G(d,p) tandfonline.comresearchgate.net.

Table 2: Representative Predicted Geometrical Parameters for the Chair Conformation of this compound (Hypothetical DFT Data)

| Parameter | Value |

| C-N (piperidine) Bond Length | ~1.46 Å |

| C-C (piperidine) Bond Length | ~1.53 Å |

| C-N-C Bond Angle (piperidine) | ~111° |

| C-C-C Bond Angle (piperidine) | ~110° |

DFT can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Each calculated vibrational mode can be assigned to a specific motion of the atoms, such as stretching or bending of bonds.

Potential Energy Surface (PES) studies can be conducted to explore the conformational landscape of the molecule. This involves calculating the energy of the molecule as a function of one or more of its dihedral angles. For this compound, a PES scan could be used to investigate the rotation around the C-N bond connecting the amino group to the piperidine ring, or the rotation of the ethyl ester group.

Electronic Structure Analysis: HOMO-LUMO, Natural Bond Orbital (NBO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability mdpi.com. For derivatives of 1,5-benzodiazepin, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV espublisher.com.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, which can reveal information about hyperconjugation and intramolecular charge transfer. For a molecule like this compound, NBO analysis could highlight the delocalization of lone pair electrons from the nitrogen and oxygen atoms. In similar structures, key NBO interactions include the delocalization of lone pair electrons from nitrogen to antibonding orbitals of adjacent bonds .

Table 3: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | ~2.5 D |

Prediction of Molecular Descriptors for Structure-Reactivity Correlations

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. These descriptors can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which correlate the structure of a molecule with its biological activity or physical properties.

A wide range of descriptors can be calculated, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies, dipole moment, and partial charges on atoms.

These descriptors can be used to predict various properties, including solubility, lipophilicity (logP), and potential toxicity. By correlating these descriptors with experimentally determined activities for a series of related compounds, it is possible to build predictive models that can guide the design of new molecules with improved properties.

Future Directions and Emerging Research Avenues for Ethyl 1 Aminopiperidine 4 Carboxylate Research

Development of Novel Functionalization Strategies for Enhanced Chemical Diversity

The inherent reactivity of the amino and carboxylate groups on the ethyl 1-aminopiperidine-4-carboxylate scaffold provides a foundation for creating large libraries of diverse molecules. Future research will likely focus on expanding the toolbox of reactions to modify this core. Strategies will move beyond simple acylation or alkylation to include more complex, multicomponent reactions and late-stage functionalization techniques. ajchem-a.com The goal is to access novel derivatives with a wide range of steric and electronic properties, which is crucial for applications in drug discovery and materials science.

One emerging area is the use of the piperidine (B6355638) ring in multicomponent reactions, which allow for the construction of highly substituted, complex molecules in a single step, enhancing atom economy. acs.org Furthermore, leveraging the amino group for the synthesis of unique peptide and peptoid structures incorporating the cyclic constraint of the piperidine ring is another promising avenue. acs.org The development of orthogonal protection strategies will be critical to selectively functionalize the different nitrogen atoms and the carboxylate group, enabling precise control over the final molecular architecture.

| Functionalization Site | Reaction Type | Potential Product Class |

| 1-Amino Group | Acylation / Sulfonylation | Amides, Sulfonamides |

| 1-Amino Group | Reductive Amination | Substituted Hydrazines |

| 4-Carboxylate Group | Amidation | Carboxamides |

| 4-Carboxylate Group | Reduction | Primary Alcohols |

| Piperidine N-H (after deprotection) | N-Arylation / N-Alkylation | N-Substituted Piperidines |

Exploration of Catalytic Applications within Piperidine Synthesis and Transformations

While this compound is primarily a synthetic intermediate, future research will explore its role and the role of its derivatives in catalysis. The development of efficient catalytic methods for synthesizing the piperidine ring itself is a major area of focus. mdpi.com Modern organic synthesis has seen significant progress in the catalytic hydrogenation of pyridine (B92270) precursors to obtain piperidines. nih.gov Research is advancing toward using earth-abundant metal catalysts and developing stereoselective methods to control the geometry of substituents on the ring. nih.gov

Catalytic approaches that are expected to see further development include:

Hydrogenation Cascades: Stereoselective reduction of substituted pyridines using catalysts like rhodium or palladium allows for the synthesis of complex piperidines. mdpi.comnih.gov

Metal-Catalyzed Cyclizations: Intramolecular reactions, such as aza-Michael additions or ring-closing metathesis, provide powerful routes to construct the piperidine ring with high levels of control. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts for piperidine synthesis represents a greener alternative to traditional metal-based catalysts. nih.gov

| Catalytic Strategy | Description | Key Advantages |

| Transition Metal Catalysis | Use of catalysts like Pd, Rh, Ir, and Co for hydrogenation or cyclization reactions. mdpi.comnih.gov | High efficiency, potential for stereoselectivity. |

| Organocatalysis | Employs small, metal-free organic molecules to catalyze ring formation. nih.gov | Lower toxicity, often milder reaction conditions. |

| Biocatalysis | Utilizes enzymes or whole-cell systems for specific transformations. rsc.org | High selectivity, environmentally benign conditions. |

Advancements in Green Chemistry Methodologies for Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. Future synthesis of this compound and its derivatives will prioritize sustainability. This involves a holistic approach to the entire synthetic process, from starting materials to final product isolation.

Key areas for advancement include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical CO2, or bio-based solvents is a primary goal. Some modern synthetic procedures for piperidine derivatives have already demonstrated the utility of water as a reaction medium. ajchem-a.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic amounts of reagents reduces waste and improves atom economy. The use of recyclable heterogeneous catalysts is particularly attractive for industrial-scale production.

Enzyme Cascades: Biocatalysis, using enzymes to perform chemical transformations, offers exceptional selectivity under mild, aqueous conditions. Multi-enzyme cascades that perform several synthetic steps in one pot are a cutting-edge approach to streamline synthesis and minimize waste. rsc.org

Renewable Feedstocks: Research into synthesizing piperidine scaffolds from biomass or other renewable starting materials will be a long-term goal to reduce reliance on petrochemicals.

In-depth Elucidation of Structure-Reactivity Relationships for New Derivatives

A fundamental understanding of how a molecule's structure dictates its chemical reactivity and biological activity is crucial for rational design. For derivatives of this compound, this involves systematic studies to build comprehensive structure-activity relationship (SAR) models. acs.org By synthesizing series of analogues with controlled modifications—such as altering substituents on the piperidine ring or changing the nature of the groups attached to the nitrogen atoms—researchers can map the key features responsible for a desired effect. nih.gov

For instance, in the context of drug discovery, SAR studies have been conducted on 4-aminopiperidine (B84694) analogues to probe their activity as ligands for dopamine transporters. acs.orgnih.gov These studies revealed that the binding affinity and reuptake inhibition were highly sensitive to the substitution pattern on the piperidine nitrogen and the positioning of the amino group. nih.gov One study demonstrated that regioisomers—where functional groups were attached to different nitrogen atoms in the core structure—exhibited significant differences in their biological activity, highlighting the importance of precise structural control. acs.org

| Structural Modification | Observed Effect on Biological Activity (Dopamine Transporter Ligands) | Reference |

| Position of side chains (regioisomers) | A 4-fold difference in binding affinity was observed between regioisomers. | acs.org |

| Introduction of a 4-fluorophenyl moiety | Shifted binding affinity from the serotonin transporter (SERT) to the norepinephrine transporter (NET). | acs.org |

| Alteration of the central diamine moiety | The binding selectivity and potency were found to be very sensitive to modifications of the core structure. | nih.gov |

Future work in this area will involve a combination of experimental synthesis, biological screening, and computational modeling to predict the properties of new derivatives before they are synthesized. This synergistic approach will accelerate the discovery of new compounds with tailored reactivity for catalysis or optimized activity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-aminopiperidine-4-carboxylate?

- Methodology :

-

Route 1 : Esterification of 1-aminopiperidine-4-carboxylic acid with ethanol using sulfuric acid as a catalyst under reflux (60–80°C, 6–8 hours) .

-

Route 2 : Alkylation of piperidine-4-carboxylate derivatives with ethyl halides in the presence of a base (e.g., K₂CO₃) in acetonitrile or DMF at 50–70°C .

-

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via crystallization or column chromatography .

- Table 1 : Synthetic Route Comparison

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification | H₂SO₄/EtOH | 60–80 | 65–75 |

| Alkylation | K₂CO₃/CH₃CN | 50–70 | 70–85 |

Q. How is this compound characterized structurally?

- Techniques :

- NMR : Confirm amine and ester functional groups (¹H: δ 1.2–1.4 ppm for ethyl CH₃; δ 3.4–3.6 ppm for piperidine NH₂).

- IR : Peaks at ~1650 cm⁻¹ (C=O ester), ~3350 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 187.2 .

Q. What are the solubility and stability parameters for this compound?

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water .

- Stability : Degrades above 150°C; store at 2–8°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in alkylation-based syntheses?

- Variables to Test :

- Base Selection : Compare K₂CO₃ vs. NaH (latter may enhance nucleophilicity but requires anhydrous conditions) .

- Solvent Polarity : Higher polarity (DMF) accelerates alkylation but may increase side reactions .

- Example Optimization Workflow :

Perform a fractional factorial design to isolate critical variables.

Use HPLC to quantify product-to-impurity ratios.

Apply response surface methodology (RSM) to model ideal conditions .

Q. How can contradictions in spectral data (e.g., NMR vs. IR) be resolved?

- Troubleshooting Steps :

Repurification : Recrystallize to remove contaminants affecting spectral peaks .

Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the piperidine ring) .

Cross-Validation : Compare with computational spectra (DFT-based simulations) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density on the piperidine nitrogen .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

- Software Recommendations : Gaussian (DFT), GROMACS (MD) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Strategies :

- Quality Control : Implement in-line FTIR for real-time monitoring of reaction intermediates .

- Statistical Process Control (SPC) : Track yield and purity trends using control charts .

Q. What statistical methods are appropriate for analyzing biological activity data involving this compound?

- Methods :

- Dose-Response Curves : Fit data to Hill equation to estimate EC₅₀ values .

- ANOVA : Compare activity across structural analogs (e.g., ethyl vs. benzyl esters) .

Safety and Handling

Q. What PPE is required for handling this compound?

- Protocol :

- Respirator : NIOSH-approved N95 for powder handling .

- Gloves : Nitrile (≥8 mil thickness) .

- Eye Protection : OSHA-compliant goggles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.